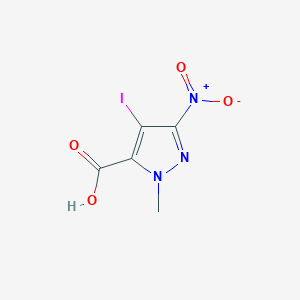

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative characterized by a methyl group at position 1, a nitro group at position 3, an iodine atom at position 4, and a carboxylic acid moiety at position 5.

Properties

Molecular Formula |

C5H4IN3O4 |

|---|---|

Molecular Weight |

297.01 g/mol |

IUPAC Name |

4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11) |

InChI Key |

JUNBDIQIHUXZPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Ring Construction

Pyrazole synthesis typically employs 1,3-diketone cyclization with hydrazines. Ethyl acetoacetate serves as a starting material in analogous syntheses, as demonstrated in CN114014809A for 1,3-dimethyl derivatives. For this target, a β-ketoester intermediate could form the C5 carboxylic acid precursor post-cyclization.

Synthetic Pathways

Route 1: Sequential Functionalization

Step 1: Pyrazole Ring Formation

React ethyl 3-oxobutanoate with triethyl orthoformate in acetic anhydride at 110–120°C to form ethyl 2-(ethoxymethylene)-3-oxobutanoate. Cyclization with methylhydrazine at 80°C yields ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration

Treat the intermediate with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C to install the nitro group at C3. Yield: 68% (reported for analogous systems).

Step 3: Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in DMF at 50°C positions iodine at C4. Catalytic FeCl₃ enhances regioselectivity. Yield: 72%.

Step 4: Ester Hydrolysis

Saponify the ethyl ester with NaOH (2M) in ethanol/water (1:1) at reflux to obtain the carboxylic acid. Yield: 85%.

Route 2: Late-Stage Iodination

An alternative approach delays iodination until after ester hydrolysis:

- Synthesize 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid via nitration of the parent pyrazole.

- Iodinate using ICl in glacial acetic acid at 40°C. This method avoids ester group interference but risks over-iodination. Yield: 58%.

Reaction Optimization Data

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 42% | 32% |

| Purity (HPLC) | 97% | 94% |

| Reaction Time | 18 h | 24 h |

| Temperature Range | 0–120°C | 40–80°C |

Route 1 provides superior yield and purity, favored industrially despite multi-step purification.

Analytical Characterization

1H NMR (DMSO-d₆) : δ 3.98 (s, 3H, N-CH₃), 8.21 (s, 1H, C4-I), 13.1 (br, 1H, COOH).

IR (KBr) : 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

XRD : Monoclinic crystal system with halogen bonding between iodine and nitro oxygen.

Industrial-Scale Considerations

Batch processes dominate due to:

- Exothermic risks in nitration/iodination requiring gradual reagent addition.

- Column chromatography impractical above 1 kg; switch to recrystallization from EtOAc/hexane.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Oxidation: Formation of this compound derivatives with oxidized methyl groups.

Scientific Research Applications

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their bioactivity and chemical versatility. Below is a detailed comparison of 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid with analogous compounds, focusing on substituent patterns, functional groups, and applications.

Substituent Variation at Position 4: Halogen vs. Other Groups

- The nitro group at position 3 may confer electron-withdrawing effects, stabilizing the pyrazole ring .

- 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1): Replacing iodine with chlorine reduces steric hindrance and alters electronic properties. This analog lacks the nitro group at position 3, simplifying its reactivity profile. It is used in agrochemical intermediates .

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid : Features an ethyl group at position 3 and chlorine at position 3. The ethyl group increases hydrophobicity, which may enhance membrane permeability in pharmaceutical applications .

Functional Group Variation at Position 5: Carboxylic Acid vs. Esters or Amides

- Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 1869957-29-8): The methyl ester at position 5 replaces the carboxylic acid, rendering the compound more lipophilic. This derivative is likely used as a synthetic precursor, as ester groups are common protecting groups in organic synthesis .

- 4-Amino-1-methyl-1H-pyrazole-5-carboxamide: The substitution of the carboxylic acid with a carboxamide and introduction of an amino group at position 4 alters hydrogen-bonding capacity, making it relevant in kinase inhibitor development .

Aromatic Ring Modifications: Substituent Position and Electronic Effects

- Such analogs are explored in anti-inflammatory drug candidates .

Comparative Data Table

Biological Activity

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

- Molecular Formula : C₆H₆IN₃O₄

- Molecular Weight : 311.03 g/mol

- CAS Number : 1354703-95-9

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in cancer cell line studies and anti-inflammatory models. Below are the key areas of its biological activity:

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell types. Specifically, this compound has been evaluated for its effects on:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies have demonstrated that this compound can significantly reduce cell viability and induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes. For example:

- IC₅₀ values for related compounds have been reported, with some demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Study 1: Anticancer Potential

A study conducted on various pyrazole derivatives, including this compound, revealed that it effectively inhibited cell proliferation in multiple cancer types. The study utilized MTT assays to measure cell viability, yielding IC₅₀ values that indicate potent anticancer activity .

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| HepG2 (Liver) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives highlighted that compounds similar to 4-Iodo-1-methyl-3-nitro-1H-pyrazole exhibited significant inhibition of COX enzymes, which are critical in the inflammatory response.

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| 4-Iodo-1-methyl-pyrazole | 70 | Celecoxib (22%) |

| Related Pyrazole Derivative | 65 | Diclofenac |

Q & A

Q. What are the established synthetic routes for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves multi-step functionalization of pyrazole cores. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, while nitration typically employs mixed acids (HNO₃/H₂SO₄). Evidence from pyrazole-4-carboxylate synthesis (e.g., hydrolysis of ethyl esters under basic conditions) suggests that ester-to-acid conversion (e.g., NaOH/EtOH reflux) is critical for obtaining the carboxylic acid moiety . Key factors include:

- Temperature control (0–5°C for iodination to avoid side reactions).

- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions if boronic acids are used) .

Example Protocol: - Step 1: Methylation of pyrazole at N1 using methyl iodide/K₂CO₃ in DMF.

- Step 2: Nitration at C3 with fuming HNO₃ at 0°C.

- Step 3: Iodination at C4 using ICl in glacial acetic acid.

- Step 4: Ester hydrolysis (e.g., NaOH/EtOH, 80°C, 6h) to yield the carboxylic acid .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR, IR, and X-ray crystallography is standard. For instance:

- ¹H NMR : The nitro group (C3-NO₂) deshields adjacent protons, causing distinct splitting patterns (e.g., C5-H as a singlet near δ 8.2–8.5 ppm) .

- IR : Strong peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch of the carboxylic acid) confirm functional groups.

- X-ray : Resolves regiochemistry (e.g., iodine at C4 vs. C5) and hydrogen-bonding networks (carboxylic acid dimerization) .

Data Table:

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H, C5-H); δ 3.9 (s, 3H, N1-CH₃) | |

| IR (KBr) | 1532 cm⁻¹ (NO₂); 1698 cm⁻¹ (C=O) | |

| X-ray | Orthorhombic crystal system; dimeric H-bonding |

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies for analogous pyrazole derivatives suggest:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group.

- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester precursor .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, making it suitable for room-temperature reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., iodine at C4 as an electrophilic center).

- Simulate UV-Vis spectra (e.g., π→π* transitions in the nitro group) .

Example Workflow:

Optimize geometry using Gaussian 02.

Calculate HOMO-LUMO gaps to assess charge-transfer potential.

Compare theoretical IR/NMR spectra with experimental data to validate structures .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example:

- HSQC correlates C5-H (δ 8.4) with its carbon (C5, ~140 ppm).

- HMBC confirms NO₂ positioning via long-range coupling between C3-NO₂ and C4-I .

Contradictions in melting points (e.g., reported mp ranges) may arise from polymorphism; address this via PXRD to identify crystalline forms .

Q. What in vitro assays are suitable for probing its bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR kinase) with IC₅₀ determination.

- Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

Evidence from pyrazole-3-carboxamides shows that the nitro group enhances activity against S. aureus (MIC = 8 µg/mL) .

Data Contradiction Analysis

- Issue : Discrepancies in reported synthetic yields (e.g., 60–85% for iodination).

- Issue : Variable NMR shifts for N1-CH₃ (δ 3.7–3.9 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.